molecular formula C10H8F2O2 B3103905 Benzene, 3-ethynyl-2,4-difluoro-1,5-dimethoxy- CAS No. 1453211-49-8

Benzene, 3-ethynyl-2,4-difluoro-1,5-dimethoxy-

Cat. No. B3103905
CAS RN: 1453211-49-8
M. Wt: 198.17 g/mol
InChI Key: MYFVIVQTNOMFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzene, 3-ethynyl-2,4-difluoro-1,5-dimethoxy-” is a chemical compound with the molecular formula C10H8F2O2 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of “Benzene, 3-ethynyl-2,4-difluoro-1,5-dimethoxy-” is based on the benzene ring, which is a cyclic structure with alternating double bonds . The compound has additional functional groups attached to the benzene ring, including ethynyl, difluoro, and dimethoxy groups .

Scientific Research Applications

Photoluminescent Materials

The study of photoluminescent materials, such as oligo-polyphenylenevinylene copolymers, reveals applications in the development of novel luminescent materials. These materials exhibit unique fluorescence emission properties due to hydrogen-bond-assisted interactions between chromophores in solid state, indicating potential use in optical devices and sensors (Sierra & Lahti, 2004).

Gas Sensitivity

Research on poly {ethynyl [-2,5-di(methoxy)] benzene} thin films demonstrates applications in gas sensing technologies. These materials show sensitivity and good repeatability towards gases like CH_4 and CO, suggesting their potential use in environmental monitoring and safety applications (Ping, 2009).

Electrochemical and Spectral Properties

Investigations into the electrochemical and spectral properties of thienylene-polyparaphenylenevinylene derivative stereoisomers have uncovered interesting photoluminescent properties. These properties suggest applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices (Lapkowski et al., 2006).

Synthetic Methodologies

The synthesis of novel compounds like E,E-2,5-Dimethoxy-1,4-bis[2-(4-ethylcarboxylatestyril)]benzene through the Heck reaction opens up new synthetic routes for phenylenevinylene systems. These methodologies provide pathways for creating materials with desirable functional groups for use in metal–organic frameworks and supramolecular chemistry (Alzate et al., 2013).

Supramolecular Assemblies

The fabrication of acetylenic macrocycles through Cadiot-Chodkiewicz coupling indicates the potential for constructing tub-shaped tetrameric containers. These containers can encapsulate molecules, suggesting applications in molecular recognition and storage, which are critical in the design of molecular machines and drug delivery systems (Bandyopadhyay et al., 2006).

properties

IUPAC Name

3-ethynyl-2,4-difluoro-1,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-4-6-9(11)7(13-2)5-8(14-3)10(6)12/h1,5H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFVIVQTNOMFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)C#C)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261629
Record name 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 3-ethynyl-2,4-difluoro-1,5-dimethoxy-

CAS RN

1453211-49-8
Record name 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1453211-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynyl-2,4-difluoro-1,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of [(2,6-difluoro-3,5-dimethoxyphenyl)ethynyl](trimethyl)-silane (630 mg, 2.33 mmol) in tetrahydrofuran (2 mL)/methanol (2 mL), cesium fluoride (354 mg, 2.33 mmol) was added at room temperature. After 1 hour, the reaction was quenched with saturated aq. NH4Cl, then extracted with methylene chloride. The combined organic layers were dried over MgSO4, concentrated to give the desired product (440 mg, 95%). 1H NMR (300 MHz, CDCl3): δ 6.62 (t, J=7.8 Hz, 1H), 3.89 (s, 7H) ppm.
Name
[(2,6-difluoro-3,5-dimethoxyphenyl)ethynyl](trimethyl)-silane
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 3-ethynyl-2,4-difluoro-1,5-dimethoxy-
Reactant of Route 2
Reactant of Route 2
Benzene, 3-ethynyl-2,4-difluoro-1,5-dimethoxy-
Reactant of Route 3
Reactant of Route 3
Benzene, 3-ethynyl-2,4-difluoro-1,5-dimethoxy-
Reactant of Route 4
Reactant of Route 4
Benzene, 3-ethynyl-2,4-difluoro-1,5-dimethoxy-
Reactant of Route 5
Reactant of Route 5
Benzene, 3-ethynyl-2,4-difluoro-1,5-dimethoxy-
Reactant of Route 6
Reactant of Route 6
Benzene, 3-ethynyl-2,4-difluoro-1,5-dimethoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.